molecular formula C16H21N5O2 B2738182 N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide CAS No. 1003799-17-4

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide

Cat. No.: B2738182
CAS No.: 1003799-17-4
M. Wt: 315.377
InChI Key: CMHMYFJEHICMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidinone core fused with a pyrazole ring and substituted with a pentanamide group. The pyrazole ring introduces nitrogen-rich character, while the pentanamide side chain may enhance solubility or modulate biological interactions.

Properties

IUPAC Name

N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-3-4-8-14(22)18-13-9-10(2)20-21(13)16-17-12-7-5-6-11(12)15(23)19-16/h9H,3-8H2,1-2H3,(H,18,22)(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMYFJEHICMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Its intricate structure, featuring a tetrahydro-cyclopentapyrimidine moiety and an acetamide side chain, suggests a potential for diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C16H20N6O3C_{16}H_{20}N_{6}O_{3}, with a molecular weight of 344.37 g/mol. The compound features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₀N₆O₃
Molecular Weight344.37 g/mol
CAS Number1014028-12-6
DensityN/A
Melting PointN/A

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, pyrazole derivatives have been shown to inhibit the activity of reverse transcriptase (RT), an essential enzyme for viral replication. In vitro studies have reported IC50 values as low as 1.96 μM for related compounds against HIV RT .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain pyrazole-modified compounds have demonstrated selective cytotoxicity against various cancer cell lines with IC50 values ranging from 27.3 μM to 43.4 μM .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : Pyrazole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Table 2: Biological Activity Summary

Activity TypeReported IC50 (µM)Reference
Antiviral (HIV RT)1.96
Anticancer (Various Cell Lines)27.3 - 43.4

Study on Antiviral Efficacy

A study published in MDPI highlighted the antiviral efficacy of pyrazolo[3,4-d]pyrimidine derivatives against the HIV virus. The research demonstrated that certain modifications in the pyrazole ring significantly enhanced biological activity and affinity towards viral targets .

Research on Anticancer Potential

In another investigation focused on the anticancer properties of pyrazole derivatives, researchers found that specific compounds exhibited potent cytotoxic effects against colon carcinoma and breast cancer cell lines. The study provided insights into structure-activity relationships that could guide further development of more effective anticancer agents .

Comparison with Similar Compounds

The structural and functional attributes of N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide can be contextualized against analogous heterocyclic compounds reported in the literature. Below is a detailed analysis based on available evidence:

Structural Analogues
Compound Name (Identifier) Core Structure Key Substituents Key Physical/Analytical Data
Target Compound Cyclopenta[d]pyrimidinone 3-methyl-pyrazole, pentanamide Not reported in evidence
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo[1,2-a]pyridine Nitrophenyl, cyano, benzyl, ester groups M.p. 215–217°C; characterized via <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, HRMS
(R/S)-N-[(2S/R,4S/R,5S)-...]butanamide derivatives (m, n, o) Tetrahydropyrimidinyl Phenoxyacetamido, diphenylhexane, methyl Stereochemistry-dependent properties (no explicit data provided)

Key Observations :

Core Heterocycles: The target compound’s cyclopenta[d]pyrimidinone core distinguishes it from the imidazo[1,2-a]pyridine in 2d and the tetrahydropyrimidinyl systems in m, n, o . Cyclopenta-fused pyrimidinones are less common in literature compared to imidazo-pyridines, which are widely studied for their pharmaceutical relevance. The pyrazole ring in the target compound contrasts with the ester and nitrile groups in 2d, which may confer divergent electronic and steric properties.

Amides are generally more polar and less prone to hydrolysis than esters . The tetrahydropyrimidinyl amides (m, n, o) share the amide functionality but incorporate complex stereochemical arrays, suggesting possible applications in peptide mimetics or enzyme inhibition.

Pharmacological Potential
  • Imidazo-pyridines like 2d are explored for anticancer and antimicrobial activity due to their planar, aromatic cores .
  • Tetrahydropyrimidinyl amides (m, n, o ) may target proteases or GPCRs, given their peptide-like architecture.
  • The target compound’s pyrimidinone-pyrazole hybrid could modulate kinase or phosphatase activity, warranting further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.